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Executive Summary

The Eleven-Nineteen Leukemia (ENL) protein is a critical epigenetic reader increasingly
recognized for its role in sustaining oncogenic gene expression, particularly in acute myeloid
leukemia (AML) and Wilms' tumors.[1][2] As a histone acetylation reader, ENL is a key
component of the super elongation complex (SEC), which promotes the transcription of proto-
oncogenes like Myc and Hox genes.[3] This central role makes ENL a compelling therapeutic
target. Proteolysis-targeting chimeras (PROTACS) represent a revolutionary therapeutic
modality that leverages the cell's own ubiquitin-proteasome system to achieve targeted protein
degradation.[4] This guide provides a comprehensive technical overview of Pfi-6-cooh, a
derivative of the potent ENL YEATS domain chemical probe PFI-6, engineered as a ligand for
the development of highly effective ENL-targeting PROTACs. We will detail the function of ENL,
the mechanism of PROTACS, the specific application of Pfi-6-cooh in the potent degrader
MS41, and the key experimental protocols required for evaluation.

The Target: Eleven-Nineteen Leukemia (ENL) Protein
Function and Signaling Pathway

ENL (also known as MLLT1) is a member of the YEATS domain-containing family of proteins,
which function as "readers" of histone lysine acylation marks, including acetylation (H3K9ac,
H3K27ac).[5] Upon binding to acetylated histones at active gene promoters, ENL acts as a
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scaffold to recruit transcriptional machinery, including the super elongation complex (SEC). This
recruitment enhances the processivity of RNA Polymerase Il (Pol Il), leading to robust
transcriptional elongation of target genes. In many cancers, this process is hijacked to drive the
overexpression of critical oncogenes, thereby maintaining the malignant state.
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Caption: ENL's role in oncogenic transcription.
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Role in Disease

ENL is a critical dependency for the maintenance of AML, especially in cases involving Mixed-
Lineage Leukemia (MLL) rearrangements. Genetic depletion of ENL has been shown to
suppress leukemia growth, induce myeloid differentiation, and improve survival in preclinical
models. Furthermore, recurrent gain-of-function mutations in the ENL YEATS domain are found
in Wilms' tumors, highlighting its direct role in tumorigenesis. These findings establish the ENL
YEATS domain as a high-value target for therapeutic intervention.

The Ligand: From PFI-6 to Pfi-6-cooh

Pfi-6-cooh is a purpose-built ligand for PROTAC synthesis, derived from the well-characterized
chemical probe PFI-6.

¢ PFI-6: A potent and selective small molecule that targets the acyl-lysine binding pocket of the
ENL and AF9 YEATS domains. It serves as an excellent starting point for inhibitor and
degrader development.

e Pfi-6-cooh: This is PFI-6 functionalized with a carboxylic acid (-COOH) group. This chemical
handle provides a convenient attachment point for the linker component of a PROTAC
molecule, enabling its conjugation to an E3 ligase ligand without significantly compromising
its binding affinity to ENL.

Quantitative Binding Data

The binding affinity of PFI-6 and its PROTAC derivatives for the ENL YEATS domain is critical
for their function. These interactions are typically quantified using biochemical or biophysical
assays.
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Ligand Target Domain Assay Type Affinity (ICso, M)
PFI-6 MLLT1 (ENL) HTRF 140
PFI-6 MLLT3 (AF9) HTRF 160
PFI-6 ENL YEATS AlphaScreen 69.81
MS41 (Pfi-6-cooh
ENL YEATS AlphaScreen 119.43
based)
MS41N (inactive
ENL YEATS AlphaScreen 117.43

control)

Data sourced from references.

PROTAC Technology: A Primer

Proteolysis-targeting chimeras are heterobifunctional molecules designed to hijack the cell's
ubiquitin-proteasome system (UPS). A PROTAC consists of three components: a "warhead"
ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a
chemical linker connecting them.

By simultaneously binding to both the POI (ENL) and an E3 ligase (e.g., VHL or Cereblon), the
PROTAC induces the formation of a ternary complex. This proximity facilitates the transfer of
ubiquitin from the E3 ligase to lysine residues on the surface of the POI. The poly-ubiquitinated
POl is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not
degraded in this process and can act catalytically to induce the degradation of multiple POI
molecules.
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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

MS41: A Pfi-6-cooh-based ENL PROTAC

A recent study reported the development of MS41, a highly potent and selective ENL degrader
that utilizes a Pfi-6-derived warhead and recruits the von Hippel-Lindau (VHL) E3 ligase.

Quantitative Degradation and Potency Data

MS41 demonstrates potent and rapid degradation of ENL protein across various leukemia cell
lines, leading to significant anti-proliferative effects. The efficacy is measured by DCso
(concentration for 50% degradation) and Dmax (maximum degradation).

Anti-
PROTAC Cell Line DCso (nM) Dmax (%) proliferative
ICs0 (NM)
MS41 MV4;11 (AML) 3.50 ~95 8.8
MS41 SEMK2 (ALL) 2.84 >90 12.1
MS41 Jurkat (T-ALL) 3.03 ~90 18.5
MS41 KASUMI1 (AML) 26.58 >80 134.4
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Data sourced from references.

These results show that MS41 effectively degrades ENL at low nanomolar concentrations,
which translates into potent inhibition of cancer cell growth. Importantly, the parental ligand PFI-
6 and an inactive diastereomer of the PROTAC (MS41N) showed no degradation and had
significantly weaker anti-proliferative effects, confirming the degradation-dependent mechanism
of action.

Key Experimental Protocols

Evaluating an ENL-targeting PROTAC requires a series of well-defined experiments to confirm
target engagement, mechanism of action, and cellular efficacy.
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Caption: Standard workflow for evaluating a novel PROTAC.

Target Engagement: Cellular Thermal Shift Assay
(CETSA)

CETSA is a powerful method to confirm that a ligand binds to its target protein within the
complex environment of a live cell.

« Principle: Ligand binding stabilizes a protein, increasing its resistance to heat-induced
denaturation.
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o Methodology:

o Treatment: Treat intact cells with the PROTAC (e.g., MS41) or vehicle control (DMSO) for
a set time (e.g., 1 hour).

o Heating: Aliquot treated cells into PCR tubes and heat them across a range of
temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler.

o Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble
protein fraction from the precipitated aggregates by centrifugation (e.g., 20,000 x g for 20
min at 4°C).

o Detection: Analyze the amount of soluble ENL protein remaining at each temperature
using Western blot.

» Expected Outcome: A rightward shift in the melting curve for PROTAC-treated cells
compared to the control indicates target engagement.

Cellular Degradation: Western Blot

Western blotting is the gold-standard method to quantify the reduction in target protein levels
following PROTAC treatment.

e Principle: Immunodetection of a specific protein from cell lysates separated by size via gel
electrophoresis.

o Methodology:

o Cell Treatment: Seed cells (e.g., MV4;11) in 6-well plates. Treat with a dose-response of
the PROTAC (e.g., 0.1 nM to 1000 nM) for a fixed duration (e.g., 24 hours) to determine
DCso. For time-course experiments, use a fixed concentration (e.g., 100 nM) and collect
samples at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

o Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with
protease and phosphatase inhibitors.

o Quantification: Determine the total protein concentration of each lysate using a BCA or
Bradford assay to ensure equal loading.
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o SDS-PAGE and Transfer: Denature lysates in Laemmli buffer and separate 20-30 g of
protein on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose
membrane.

o Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate
with a primary antibody against ENL overnight at 4°C. Also probe for a loading control
(e.q., B-Actin, GAPDH) to normalize protein levels.

o Detection: Wash the membrane and incubate with an appropriate HRP-conjugated
secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence
(ECL) substrate and an imaging system.

o Data Analysis: Quantify band intensities using software like ImageJ. Normalize ENL band
intensity to the loading control. Calculate the percentage of degradation relative to the
vehicle-treated control to determine DCso and Dmax values.

Functional Outcome: Cell Viability Assay

This assay measures the biological consequence of ENL degradation on cancer cell
proliferation and survival.

e Principle: Assays like CellTiter-Glo® measure ATP levels as an indicator of metabolically
active, viable cells.

» Methodology:
o Seeding: Plate cells in 96-well plates at an appropriate density.

o Treatment: Treat cells with a serial dilution of the PROTAC, the parent ligand (PFI-6), and
an inactive control PROTAC for a specified period (e.g., 72 hours).

o Measurement: Add the assay reagent (e.g., CellTiter-Glo®) to each well according to the
manufacturer's protocol and measure luminescence using a plate reader.

o Data Analysis: Normalize the results to vehicle-treated controls and plot a dose-response
curve to calculate the ICso (or ECso) value for each compound.
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Conclusion and Future Directions

Pfi-6-cooh has been successfully validated as a high-affinity ENL ligand for the development of
potent and selective PROTAC degraders, exemplified by MS41. This molecule serves as a
critical chemical tool for researchers aiming to target ENL-dependent malignancies. The data
clearly show that PROTAC-mediated degradation of ENL offers superior anti-leukemic activity
compared to simple inhibition with the parent ligand.

Future work in this area will likely focus on:

» Pharmacokinetic Optimization: Modifying the linker and E3 ligase ligand to improve the in
vivo stability, solubility, and oral bioavailability of ENL degraders.

» Expanding the E3 Ligase Toolbox: Exploring the use of other E3 ligase recruiters to
potentially overcome resistance or alter tissue-specific degradation profiles.

 Clinical Translation: Advancing lead candidates like MS41 through preclinical toxicology and
safety studies toward clinical trials for patients with AML and other ENL-driven cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Pfi-6-cooh as an ENL ligand for PROTACs.].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542342#pfi-6-cooh-as-an-enl-ligand-for-protacs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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